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molecular formula C9H7NO4 B3332725 4-(2-Nitroethenyl)-2H-1,3-benzodioxole CAS No. 917773-70-7

4-(2-Nitroethenyl)-2H-1,3-benzodioxole

Cat. No. B3332725
M. Wt: 193.16 g/mol
InChI Key: ZESIDMAMNBQDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985753B2

Procedure details

In close analogy to the procedure described above, Benzo[1,3]dioxole-4-carbaldehyde is reacted with nitromethane to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:10]=O)[C:4]=2[O:3][CH2:2]1.[N+:12]([CH3:15])([O-:14])=[O:13]>>[N+:12]([CH:15]=[CH:10][C:9]1[C:4]2[O:3][CH2:2][O:1][C:5]=2[CH:6]=[CH:7][CH:8]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC=C2C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CC=CC=2OCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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